6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid
Description
6-{[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid is a synthetic compound featuring a hexanoic acid backbone substituted with a 6,7-dimethoxy-3,4-dihydroisoquinoline carboxamide group. This structure combines a lipophilic aromatic moiety with a polar carboxylic acid terminus, enabling diverse biological interactions.
Synthesis: The compound is typically synthesized via coupling reactions between activated hexanoic acid derivatives (e.g., esters or acyl chlorides) and 6,7-dimethoxy-3,4-dihydroisoquinoline amines. For example, methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is an intermediate that can be hydrolyzed to the carboxylic acid form .
Properties
IUPAC Name |
6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-24-15-10-13-7-9-20(12-14(13)11-16(15)25-2)18(23)19-8-5-3-4-6-17(21)22/h10-11H,3-9,12H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMSEITKXMPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NCCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate, can be achieved through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired isoquinoline structure.
Industrial Production Methods
While specific industrial production methods for 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid are not well-documented, the synthesis of related compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3,4-dihydroisoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Reactions with acyl iso(thio)cyanates to form fused oxo- and thioxodihydropyrimidoisoquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl iso(thio)cyanates, aroyl chlorides, arylsulfonyl chlorides.
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as pyrimidoisoquinolines and thiouracyloisoquinolines .
Scientific Research Applications
Radiopharmaceutical Development
One of the significant applications of this compound is in the development of radiopharmaceuticals for imaging solid tumors. The compound has been utilized as a precursor for synthesizing fluorine-18 labeled analogs that can be used in positron emission tomography (PET) imaging.
- Case Study : In a study examining the biodistribution of radiolabeled compounds in mice with tumors, it was demonstrated that analogs derived from this compound showed promising tumor uptake and clearance profiles. For instance, one analog exhibited a tumor-to-muscle ratio of approximately 3 at 2 hours post-injection, indicating its potential for effective tumor imaging .
| Compound | Tumor Uptake (% ID/g) | T/M Ratio | Clearance Rate |
|---|---|---|---|
| [18F]3c | 3.67 ± 0.45 | ~3 | Rapid |
| [18F]3f | 2.64 ± 0.30 | ~7 | Rapid |
Chemosensitization in Cancer Therapy
The compound also plays a role in chemosensitization strategies for cancer treatment. It has been shown to enhance the efficacy of conventional chemotherapeutic agents by modulating specific signaling pathways involved in drug resistance.
- Research Findings : Preclinical studies indicated that the application of this compound in combination with low doses of anti-cancer drugs resulted in increased sensitivity of tumor cells to these agents, thereby improving therapeutic outcomes .
Neuropharmacology
In neuropharmacology, derivatives of this compound have been investigated for their potential neuroprotective effects and as treatments for neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through interaction with sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various physiological processes, potentially leading to analgesic and neuroprotective effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the aromatic substituent and linker length. Key analogues include:
Key Observations :
- Lipophilicity : The 6,7-dimethoxy group increases logP compared to morpholinyl or pyridinyl substituents, enhancing membrane permeability but reducing aqueous solubility .
- Bioactivity: Aromatic substituents (e.g., dihydroisoquinoline, benzimidazole) improve target binding affinity, as seen in ADAMTS-4 inhibitors, while aliphatic amines (e.g., diethylamino) are less potent .
Pharmacokinetic and Selectivity Profiles
- 6,7-Dimethoxy Advantage: The dimethoxy group in the dihydroisoquinoline moiety improves metabolic stability and selectivity. For example, YM-252124 (a metabolite of YM758) retains activity due to resistance to hepatic glucuronidation .
- Comparison with Non-Dimethoxy Analogues: Compounds lacking the 6,7-dimethoxy group (e.g., 3,4-dihydroisoquinoline derivatives) show reduced selectivity for ADAMTS-4 over MMP-13 and ADAMTS-5 .
Enzyme Inhibition
- ADAMTS-4 Inhibition : The 6,7-dimethoxy group in triazine-based inhibitors (e.g., compound in ) contributes to a 10 nM IC50 by forming hydrophobic interactions with the S1' pocket. Selectivity over ADAMTS-5 is attributed to steric hindrance from the methoxy groups.
- Neuroprotective Agents: Derivatives like 6b (from ) reduce oxidative stress in neuronal cells by 40–60% at 10 µM, outperforming non-substituted isoquinoline analogues.
Imaging and Diagnostics
- σ2 Receptor Imaging : Fluorine-18-labeled derivatives ([18F]3c and [18F]3f) exhibit tumor-to-background ratios >5 in murine models, attributed to the 6,7-dimethoxy group’s affinity for σ2 receptors .
Biological Activity
The compound 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- Inhibition of Enzymatic Activity : The isoquinoline derivatives have been shown to inhibit key enzymes involved in various metabolic pathways, which may contribute to their anticancer properties. For instance, they can inhibit ribonucleotide reductase and other enzymes critical for DNA synthesis.
- Antioxidant Properties : Compounds in this class often exhibit antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer.
- Modulation of Signaling Pathways : The compound may influence several signaling pathways, including those related to apoptosis and cell proliferation. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells.
Pharmacological Effects
- Anticancer Activity : Research indicates that isoquinoline derivatives possess significant anticancer effects against various cancer cell lines. For example, studies have shown that these compounds can induce cell cycle arrest and apoptosis in leukemia and solid tumor cell lines.
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by preventing neuronal cell death.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the compound's effects on human leukemia cells demonstrated that treatment with 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release into the cytosol and activation of caspases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. React it with a carbonylating agent (e.g., phosgene or triphosgene) to form the isoquinolinyl carbonyl chloride intermediate.
- Step 2 : Couple the intermediate with 6-aminohexanoic acid under basic conditions (e.g., in the presence of triethylamine or DIPEA) in anhydrous dichloromethane or DMF.
- Step 3 : Purify the product using column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization from ethanol.
- Characterization : Confirm structure via -NMR (e.g., δ 1.4–1.6 ppm for hexanoic acid chain protons) and IR spectroscopy (amide C=O stretch at ~1650 cm) .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85–90 | 95% |
| 2 | 70–75 | 90% |
Q. How can the physicochemical properties of this compound be experimentally determined?
- Lipophilicity : Measure logP using reversed-phase HPLC with a C18 column and a methanol/water gradient. Compare retention times to standards with known logP values .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and analyze via UV-Vis spectroscopy at λ = 260 nm (aromatic moiety) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrolysis of the amide bond is a primary degradation pathway .
Advanced Research Questions
Q. How does this compound interact with P-glycoprotein (P-gp), and what assays validate its inhibitory activity?
- Mechanism : The 6,7-dimethoxyisoquinoline moiety binds to P-gp’s transmembrane domains, inhibiting efflux. The hexanoic acid chain enhances membrane permeability .
- Assays :
- Caco-2 Cell Monolayers : Measure apical-to-basolateral transport with/without the compound. A >2-fold increase in permeability indicates P-gp inhibition .
- Calcein-AM Uptake : Treat P-gp-overexpressing cells (e.g., MDCK-MDR1) with the compound; increased intracellular calcein fluorescence correlates with inhibition (EC typically 0.1–1 µM) .
Q. What strategies improve selectivity for ADAMTS-4 over related metalloproteases (e.g., ADAMTS-5 or MMP-13)?
- SAR Insights :
- Isoquinoline Modifications : 6,7-Dimethoxy groups reduce off-target binding to zinc-dependent proteases by steric hindrance .
- Linker Optimization : The hexanoic acid chain length balances hydrophobicity and flexibility, minimizing interactions with MMP-13’s S1’ pocket .
- Validation :
- Enzyme Assays : Use fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH for ADAMTS-4) and measure IC values. Selectivity ratios >1000-fold are achievable .
| Protease | IC (nM) | Selectivity vs. ADAMTS-4 |
|---|---|---|
| ADAMTS-4 | 10 | 1 |
| ADAMTS-5 | >10,000 | >1000 |
| MMP-13 | >10,000 | >1000 |
Q. How can contradictions in bioavailability data from in vitro vs. in vivo models be resolved?
- Hypothesis : Poor oral bioavailability in rodents may stem from first-pass metabolism (e.g., CYP3A4-mediated oxidation of the isoquinoline ring) .
- Experimental Design :
- Metabolite ID : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Major metabolites likely include hydroxylated isoquinoline derivatives.
- PK Studies : Administer the compound intravenously and orally to rats. Calculate absolute bioavailability (F%) and correlate with metabolite profiles .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
